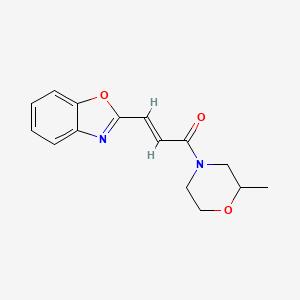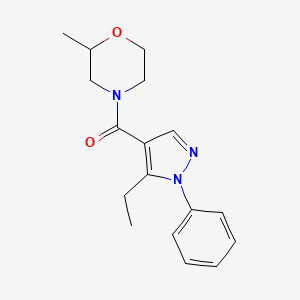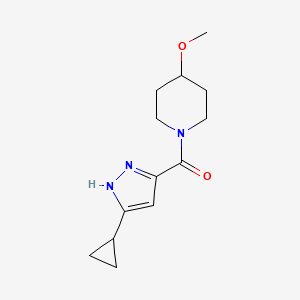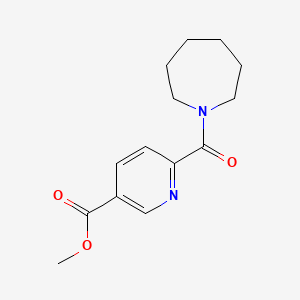
(E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one, also known as BMPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BMPP is a small molecule that belongs to the family of benzoxazole derivatives and has a molecular weight of 333.4 g/mol.
Wirkmechanismus
The mechanism of action of (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation and survival. (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one has been shown to inhibit the activity of several kinases, including Akt and ERK, which are involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects
(E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one has been shown to have several biochemical and physiological effects. In cancer cells, (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In addition, (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one has been shown to inhibit the migration and invasion of cancer cells, which are critical processes involved in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. In addition, (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one has excellent photoluminescence properties, making it a promising candidate for the development of new materials for use in optoelectronic devices.
One of the limitations of (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one is its relatively complex synthesis method, which may limit its widespread use in research laboratories. In addition, the mechanism of action of (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one is not fully understood, which may limit its potential applications in certain areas of research.
Zukünftige Richtungen
There are several future directions for research on (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one. One area of research is in the development of new cancer therapies based on (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one. Further studies are needed to understand the mechanism of action of (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one and its potential use in combination with other anticancer agents.
Another area of research is in the development of new materials based on (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one. Further studies are needed to understand the photoluminescence properties of (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one and its potential use in optoelectronic devices.
Conclusion
In conclusion, (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one is a promising compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one exhibits potent anticancer activity and excellent photoluminescence properties, making it a promising candidate for the development of new cancer therapies and materials for use in optoelectronic devices. Further research is needed to fully understand the mechanism of action of (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one and its potential applications in various areas of research.
Synthesemethoden
The synthesis of (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one is a multi-step process that involves the reaction of 2-amino-3-hydroxybenzoic acid with 2-methyl-4-chloromorpholine in the presence of triethylamine and dimethylformamide. The resulting product is then subjected to a condensation reaction with acetylacetone in the presence of acetic anhydride and triethylamine to form (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one.
Wissenschaftliche Forschungsanwendungen
(E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the field of medicinal chemistry, where (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one has been found to exhibit potent anticancer activity. (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of new cancer therapies.
Another area of research where (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one has shown potential is in the field of materials science. (E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one has been found to exhibit excellent photoluminescence properties, making it a promising candidate for the development of new materials for use in optoelectronic devices.
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-11-10-17(8-9-19-11)15(18)7-6-14-16-12-4-2-3-5-13(12)20-14/h2-7,11H,8-10H2,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNQWTNRRNIFDX-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C=CC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CCO1)C(=O)/C=C/C2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one](/img/structure/B7509615.png)


![2-(2-bicyclo[2.2.1]heptanyl)-N-(2,5-dimethylpyrazol-3-yl)acetamide](/img/structure/B7509634.png)



![4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7509678.png)
![Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate](/img/structure/B7509679.png)

![N,2-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)propanamide](/img/structure/B7509694.png)

![2-(3-methyl-2,4-dioxopyrimidin-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]acetamide](/img/structure/B7509712.png)
![N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7509717.png)